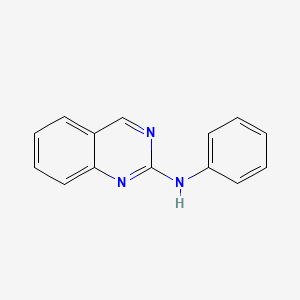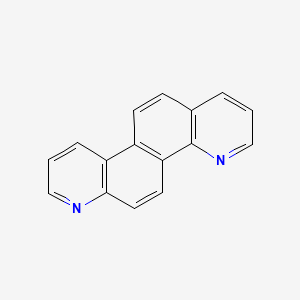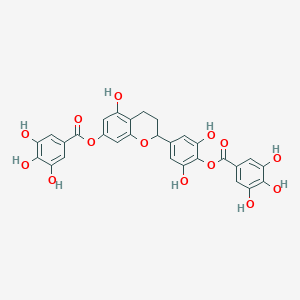
Caerulomycinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caerulomycinonitrile is a pyridine alkaloid that is 2,2'-bipyridine-6-carbonitrile substituted by a methoxy group at position 4. Isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, a bacterial metabolite and a marine metabolite. It is an aromatic ether, a member of bipyridines, a pyridine alkaloid and a nitrile. It derives from a hydride of a 2,2'-bipyridine.
Applications De Recherche Scientifique
Immunosuppressive Effects
- Caerulomycinonitrile has been described as a potent immunosuppressive agent, essential for long-term graft survival following organ transplantation and the treatment of autoimmune diseases, inflammatory disorders, and hypersensitivity to allergens. Its mechanism involves the depletion of cellular iron content (Kaur et al., 2015).
Cancer Research
- Research has focused on identifying bioactive molecules, like this compound, that can interrupt carcinogenesis. These molecules, often of dietary origin, are studied for their safety, cost-effectiveness, and potential anti-tumorigenic properties in experimental models (Palliyaguru et al., 2016).
Methodological Applications in Research
- This compound's potential applications extend to methodological aspects of scientific research, particularly in single-subject experimental research designs commonly used in special education and applied behavior analysis (Rakap, 2015).
Therapeutic Potential
- Investigating the physiological and pharmacological properties of compounds like this compound has shown a range of biological actions, suggesting potential therapeutic uses beyond traditional perceptions (Butler & Feelisch, 2008).
Nanotechnology in Medicine
- The compound's properties may be relevant in the development of nanomaterial-based biosensors for cancer diagnosis, exploring the unique array of structural and chemical properties of such materials (Wang et al., 2017).
Photobiomodulation Research
- Studies in photobiomodulation, a light therapy used in medical treatments, have explored the role of compounds like this compound in processes such as the reduction of nitrite to nitric oxide, which is crucial for various cellular signaling pathways (Poyton & Ball, 2011).
Drug Development and Regulation
- Understanding the applications of this compound contributes to broader trends in the development and regulation of drug products containing nanomaterials, particularly in the context of cancer treatments (D’mello et al., 2017).
Molecular Epidemiology
- The compound's relevance in cancer prevention and treatment is reflected in the advances in molecular epidemiology, highlighting the interaction of environmental factors and genetic polymorphisms in carcinogenesis (Perera & Weinstein, 2000).
Cardioprotective Actions
- Research has demonstrated the cardioprotective actions of compounds like this compound, suggesting their use in the treatment of acute myocardial infarction and other cardiovascular diseases (Calvert & Lefer, 2009).
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-methoxy-6-pyridin-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-10-6-9(8-13)15-12(7-10)11-4-2-3-5-14-11/h2-7H,1H3 |
Clé InChI |
UEBDZDZLEVYUEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |
SMILES canonique |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,4R,5S,7S,11S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B1252764.png)
![2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone](/img/structure/B1252765.png)




![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B1252774.png)

![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)




